Scientific Field: The research is conducted in the field of Dermatology and Cosmetology .
Summary of the Application: The compound “5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one” is a metabolite of catechin, which is found in dietary plants like green tea, red wine, and cocoa extract . This compound has been synthesized and studied for its potential skin wrinkle-reducing activities .
Methods of Application or Experimental Procedures: The compound was synthesized in optically pure form, specifically (4S) and (4R)-5-(3′,4′-dihydroxyphenyl)-γ-valerolactones (DHPVs), via the efficient construction of a γ-valerolactone moiety from hexenol .
Results or Outcomes: The study revealed different skin wrinkle-reducing activities of each metabolite. These results were obtained through the unique syntheses of DHPVs in an enantiomerically pure form .
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known as 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone, is a chemical compound categorized as a phenolic compound. Its molecular formula is C₁₁H₁₂O₄, and it has an average molecular weight of approximately 208.213 g/mol. This compound features a unique oxolan-2-one structure, which is characterized by a five-membered lactone ring containing an oxygen atom and a carbonyl group. The presence of the 3,4-dihydroxyphenyl group contributes to its potential biological activities and interactions with various biological systems .
Due to the lack of information on its natural occurrence or biological activity, a mechanism of action cannot be established at this time.
The biological activity of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one has been linked to its antioxidant properties, which are characteristic of many phenolic compounds. Research indicates that compounds similar to this one may exert protective effects against oxidative stress and inflammation. Additionally, it may influence gut microbiota composition and metabolic processes due to its interactions with polyphenol metabolism in the human body .
The synthesis of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one can be achieved through several methods:
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one has potential applications in:
Several compounds share structural similarities with 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one:
Compound Name | Structure | Unique Features |
---|---|---|
5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | Structure | Contains a similar dihydroxyphenyl group but differs in lactone structure. |
3-(4-Hydroxyphenyl)propionic acid | Structure | Lacks the oxolan ring but retains phenolic properties. |
Dihydroquercetin | Structure | A flavonoid with strong antioxidant properties but different structural configuration. |
The uniqueness of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one lies in its specific oxolan lactone structure combined with the dihydroxyphenyl moiety, which potentially enhances its biological activity compared to other similar compounds.